molecular formula C15H14N4 B1176854 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole CAS No. 138944-20-4

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole

Cat. No.: B1176854
CAS No.: 138944-20-4
InChI Key:
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Description

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, features a tetrazole ring substituted with a phenyl group and a 2-phenylethyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with 2-phenylethyl isocyanide in the presence of a suitable catalyst can yield the desired tetrazole compound. The reaction typically requires refluxing in a solvent such as ethanol or acetonitrile for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole compound.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and 2-phenylethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Phenyl-5-(2-phenylethyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole: Lacks the 2-phenylethyl group, which may affect its binding properties and biological activity.

    5-(2-Phenylethyl)-1H-tetrazole: Lacks the phenyl group, which can influence its chemical reactivity and applications.

    1-Phenyl-5-methyl-1H-tetrazole: Contains a methyl group instead of the 2-phenylethyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other tetrazole derivatives.

Properties

IUPAC Name

1-phenyl-5-(2-phenylethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVCESMPVDEZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700265
Record name 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138944-20-4
Record name 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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